molecular formula C11H14O B14697603 2-(2-Methylbut-2-en-1-yl)phenol CAS No. 27920-17-8

2-(2-Methylbut-2-en-1-yl)phenol

Cat. No.: B14697603
CAS No.: 27920-17-8
M. Wt: 162.23 g/mol
InChI Key: CETMORGUONDRBU-UHFFFAOYSA-N
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Description

2-(2-Methylbut-2-en-1-yl)phenol is a chemical compound classified as a prenylated phenol. The compound features a phenolic core structure substituted with a 2-methylbut-2-en-1-yl group, a common prenyl-type side chain found in various bioactive natural products . Prenylated phenolic compounds are a significant area of investigation in medicinal and bioorganic chemistry. The addition of prenyl groups to aromatic cores like phenol is known to significantly influence a molecule's biological activity and physicochemical properties. Prenylation can enhance membrane affinity and facilitate better interaction with biomolecular targets, which is a valuable characteristic in probe and drug discovery research . As such, this compound serves as a useful building block or reference standard for researchers studying the effects of prenylation in areas like natural product synthesis, chemical biology, and the development of novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

27920-17-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2-methylbut-2-enyl)phenol

InChI

InChI=1S/C11H14O/c1-3-9(2)8-10-6-4-5-7-11(10)12/h3-7,12H,8H2,1-2H3

InChI Key

CETMORGUONDRBU-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbut-2-en-1-yl)phenol typically involves the prenylation of phenolic compounds. One common method is the reaction of phenol with 2-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Methylbut-2-en-1-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Acetates vs. Phenols

The substitution of the hydroxyl group in 2-(2-Methylbut-2-en-1-yl)phenol with an acetyl group yields 2-methylbut-2-en-1-yl acetate (C13), a compound detected in apple volatiles. Key differences include:

Property This compound 2-Methylbut-2-en-1-yl acetate (C13)
Functional Group Phenolic hydroxyl Acetyl ester
Polarity High (due to –OH) Moderate (ester group)
Volatility Likely lower Higher (volatile ester)
Biological Role Antioxidant potential Aroma contributor in apples

The acetate derivative’s volatility and lipophilicity make it suitable for flavor applications, whereas the phenolic analog may prioritize stability and bioactive properties.

Substituent Effects: Alkenyl vs. Alkyl Groups

Replacing the 2-methylbut-2-en-1-yl group with saturated or simpler substituents alters physical and chemical behavior:

Example 1: 2-(1-Methylethyl)phenol (Isopropylphenol)
  • Structure: Phenol with isopropyl (–CH(CH₃)₂) substituent.
  • Safety data indicate stringent handling requirements for skin/eye contact .
Example 2: 2-(3-Methylbut-2-en-1-yl)cyclopentan-1-one
  • Structure: Cyclopentanone with a similar alkenyl substituent.
  • Properties: The ketone group increases electrophilicity, while the cyclopentanone ring reduces aromatic conjugation effects seen in the phenolic compound .

Aromatic vs. Heterocyclic Systems

Pyrazole derivatives with phenolic groups, such as 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, demonstrate how heterocyclic systems enhance thermal stability and biological activity. The nitro and pyrazole groups in this compound enable applications in high-performance polymers and receptor antagonism, contrasting with the simpler alkenyl-phenol structure of the target compound .

Q & A

Q. What are the common synthetic routes for 2-(2-Methylbut-2-en-1-yl)phenol, and what analytical techniques are essential for confirming its structure?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of phenol with 2-methylbut-2-en-1-yl halides or through Claisen rearrangement of allyl phenyl ether precursors. Key analytical techniques include:
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and regioselectivity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities, employing software like SHELXL for refinement .

Q. How can researchers optimize the yield of this compound in alkylation reactions?

  • Methodological Answer : Optimization involves:
  • Catalyst selection (e.g., Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts).
  • Solvent polarity adjustments (e.g., dichloromethane vs. toluene) to stabilize intermediates.
  • Temperature control (0–25°C) to minimize side reactions. Reaction progress is monitored via GC-MS or HPLC , with purification by column chromatography .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects, including HOMO-LUMO gaps and Fukui indices, to predict regioselectivity. Studies on analogous prenylated phenols reveal enhanced para-substitution due to resonance stabilization of the intermediate carbocation .

Q. How do intermolecular interactions influence the crystal packing of this compound, and what challenges arise in its X-ray structure determination?

  • Methodological Answer : The prenyl group introduces steric hindrance, leading to disordered crystal packing. Challenges include:
  • Hydrogen bonding : Intramolecular O–H⋯π interactions reduce planarity, complicating refinement.
  • Disorder modeling : Partial occupancy of the prenyl moiety requires iterative refinement in SHELXL.
    Multi-scan absorption corrections (SADABS) and high-resolution data (θ > 25°) improve accuracy .

Q. What strategies are effective in resolving contradictory spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions between NMR and MS data (e.g., unexpected molecular ion peaks) are addressed by:
  • 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals.
  • Isotopic labeling (e.g., ¹³C) to trace substitution pathways.
  • Comparative analysis with structurally characterized analogs, such as 2-allylphenol derivatives, to validate spectral assignments .

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